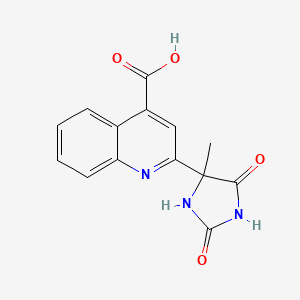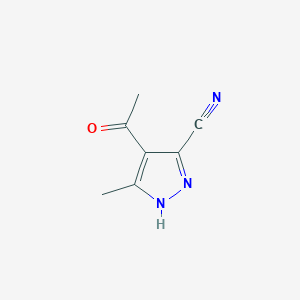
4-Acetyl-5-methyl-1H-pyrazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-5-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-5-methyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-acetyl-5-methylpyrazole with cyanogen bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the acetyl group facilitates the formation of the carbonitrile group.
Industrial Production Methods: Industrial production of this compound can be achieved through a one-pot synthesis involving multicomponent reactions. This method is advantageous due to its efficiency and high yield. The reaction typically involves the condensation of aromatic aldehydes, malononitrile, and phenyl hydrazine in the presence of a catalyst under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-5-methyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The acetyl and methyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include substituted pyrazoles, amines, and other functionalized derivatives .
Scientific Research Applications
4-Acetyl-5-methyl-1H-pyrazole-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrially relevant materials
Mechanism of Action
The mechanism of action of 4-Acetyl-5-methyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
4,5-Dihydro-1H-pyrazole derivatives: These compounds share a similar pyrazole core but differ in their substitution patterns and functional groups.
1H-Pyrazolo[3,4-b]pyridines: These bicyclic compounds contain a fused pyrazole and pyridine ring, exhibiting different biological activities.
5-Methyl-1H-pyrazole: This compound is structurally similar but lacks the acetyl and carbonitrile groups, leading to different chemical properties and applications.
Uniqueness: 4-Acetyl-5-methyl-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
4-acetyl-5-methyl-1H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-4-7(5(2)11)6(3-8)10-9-4/h1-2H3,(H,9,10) |
InChI Key |
PBSIUBRJECEMSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C#N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



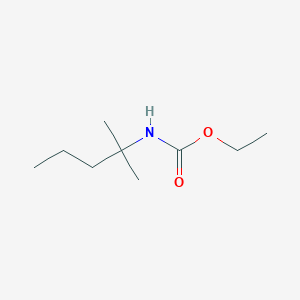
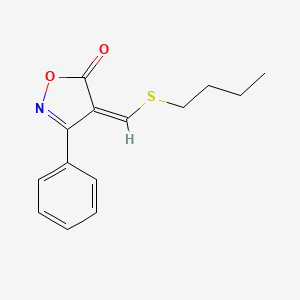

![7,7'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol]](/img/structure/B12883054.png)
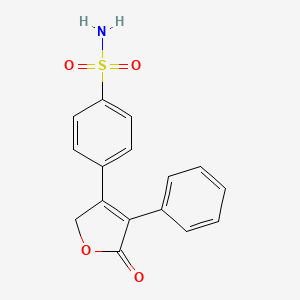
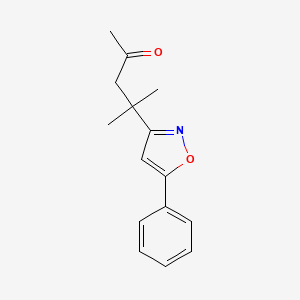
![6-Quinolinamine, 5-[(4-methylphenyl)azo]-](/img/structure/B12883069.png)
![1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12883084.png)
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12883092.png)

![1-(Benzo[c]isoxazol-1(3H)-yl)ethanone](/img/structure/B12883096.png)
